4-Amino-3-fluoro-5-methoxybenzoic acid
Overview
Description
4-Amino-3-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, featuring an amino group at the fourth position, a fluorine atom at the third position, and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-fluoro-5-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Nitro-3-fluoro-5-methoxybenzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-fluoro-5-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorobenzoic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-Fluoro-4-methoxybenzoic acid: Lacks the amino group, which can influence its chemical behavior and applications.
4-Amino-2-fluoro-5-methoxybenzoic acid: Similar structure but with the fluorine atom at a different position, potentially altering its reactivity and interactions.
Uniqueness
4-Amino-3-fluoro-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-3-fluoro-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFJMUHKNQTISU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282520 | |
Record name | 4-Amino-3-fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137869-94-3 | |
Record name | 4-Amino-3-fluoro-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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